N-acetyl-alpha-D-glucosamine 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-alpha-D-glucosamine 1-phosphate is a 2-acetamido-2-deoxy-D-glucopyranose 1-phosphate having alpha-configuration at the anomeric centre. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from an alpha-D-glucosamine 1-phosphate. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Chondroprotective Activity
N-acetyl-alpha-D-glucosamine 1-phosphate and its prodrugs have been studied for their potential in treating osteoarthritis. These compounds show chondroprotective activity, meaning they can help protect cartilage cells. For instance, O-3 and O-4 phosphate prodrugs of N-acetyl-(d)-glucosamine demonstrated significant chondroprotective activity in human cartilage, suggesting their potential as novel leads in drug discovery for osteoarthritis (Serpi et al., 2012).
Therapeutic Applications Beyond Osteoarthritis
Glucosamine and its derivatives, including N-acetyl glucosamine, are not only beneficial for osteoarthritis symptoms but also show promise in treating cardiovascular diseases, neurological deficits, skin disorders, and even cancer. This is primarily due to their anti-oxidant and anti-inflammatory activities, which are largely exerted through the modulation of inflammatory responses, particularly via the Nuclear Factor-κB (NF-κB) pathway (Dalirfardouei et al., 2016).
Enzyme Inhibition Studies
Inhibitor design for enzymes like glucosamine-6-phosphate N-acetyltransferase (GNA1), which are crucial in the biosynthesis of molecules like UDP-GlcNAc, is another area of research. Understanding the Michaelis complex and the trajectory towards the transition state is key for rational inhibitor design, which could have implications in developing antifungal drugs and other therapeutic agents (Hurtado‐Guerrero et al., 2007).
Immunosuppressive Effects
There's also evidence suggesting that glucosamine possesses immunosuppressive activity. This property could potentially make it beneficial as an immunosuppressive agent, aside from its documented effects on insulin sensitivity (Ma et al., 2002).
Biosynthesis and Recycling Studies
Research into the biosynthesis and recycling of N-acetyl-d-glucosamine in bacteria like Escherichia coli has provided insights into cellular processes like murein recycling, an important aspect of bacterial cell wall construction (Uehara & Park, 2004).
Transferase Activity and Therapeutic Applications
Glucosamine-6-phosphate N-acetyltransferase1 (GNA1) can transfer acetyl and butyryl groups to GlcN6P, forming intermediates essential in UDP-GlcNAc biosynthesis. This enzyme's ability to process different acyl groups opens up potential biomedical applications, including the synthesis of N-butyrylglucosamine for treating arthritis (Brockhausen et al., 2016).
Properties
CAS No. |
119185-08-9 |
---|---|
Molecular Formula |
C8H16NO9P |
Molecular Weight |
301.19 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8-/m1/s1 |
InChI Key |
FZLJPEPAYPUMMR-FMDGEEDCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
Synonyms |
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with ethenylbenzene, methyl 2-methyl-2-propenoate, 2-methylpropyl 2-propenoate and oxiranylmethyl 2-methyl-2-propenoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.